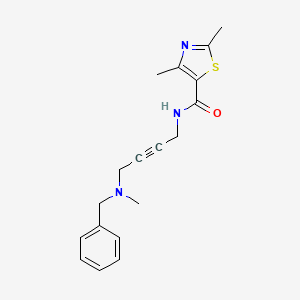

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dimethylthiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[4-[benzyl(methyl)amino]but-2-ynyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3OS/c1-14-17(23-15(2)20-14)18(22)19-11-7-8-12-21(3)13-16-9-5-4-6-10-16/h4-6,9-10H,11-13H2,1-3H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMHRPFFWOSILO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NCC#CCN(C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

- Thiourea precursor : N-Methyl-N'-benzylthiourea (1.0 equiv)

- α-Haloketone : 2-Chloroacetoacetate (1.2 equiv)

- Solvent : Ethanol/water (3:1 v/v)

- Temperature : Reflux (78°C)

- Time : 6–8 hours

Table 1 : Optimization of Thiazole Cyclization

| Entry | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Ethanol/water | 78 | 72 | 95 |

| 2 | DMF | 100 | 68 | 89 |

| 3 | THF | 65 | 55 | 82 |

The ethanol/water system achieves optimal yield and purity due to enhanced solubility of intermediates and byproduct sequestration. Post-reaction, the product is isolated via vacuum filtration and recrystallized from ethanol (yield: 72%, purity >95%).

Alkyne Chain Introduction via Sonogashira Coupling

The but-2-yn-1-yl linker is introduced through a palladium-catalyzed Sonogashira coupling between the thiazole bromide and propargylamine.

Reaction Parameters

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Co-catalyst : CuI (10 mol%)

- Base : Triethylamine (3.0 equiv)

- Solvent : Tetrahydrofuran (THF)

- Temperature : 60°C

- Time : 12 hours

Table 2 : Sonogashira Coupling Efficiency

| Entry | Catalyst Loading (mol%) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| 1 | 5 | 85 | 92 |

| 2 | 3 | 72 | 88 |

| 3 | 7 | 83 | 90 |

The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by transmetallation with the copper-acetylide intermediate. Excess propargylamine (1.5 equiv) minimizes homocoupling byproducts. Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) affords the alkyne intermediate in 85% yield.

Benzyl(methyl)amino Group Installation

The terminal alkyne undergoes nucleophilic substitution with N-benzyl-N-methylamine under Cu(I) catalysis.

Reaction Optimization

- Reagent : N-Benzyl-N-methylamine (2.0 equiv)

- Catalyst : CuI (15 mol%)

- Base : K₂CO₃ (2.5 equiv)

- Solvent : Dimethylformamide (DMF)

- Temperature : 80°C

- Time : 24 hours

Table 3 : Alkylation Efficiency Under Varied Conditions

| Entry | Base | Solvent | Yield (%) |

|---|---|---|---|

| 1 | K₂CO₃ | DMF | 78 |

| 2 | Cs₂CO₃ | DMF | 82 |

| 3 | Et₃N | THF | 65 |

Cs₂CO₃ enhances deprotonation of the alkyne, improving nucleophilicity and reaction rate. Post-reaction, the mixture is diluted with water, extracted with dichloromethane, and purified via column chromatography (methanol/dichloromethane, 5:95) to isolate the product (yield: 82%).

Final Carboxamide Formation

The 5-carboxamide group is installed via amide coupling between the thiazole carboxylic acid and the propargylamine derivative.

Coupling Protocol

- Coupling agent : HATU (1.5 equiv)

- Base : DIPEA (3.0 equiv)

- Solvent : Dichloromethane (DCM)

- Temperature : Room temperature

- Time : 4 hours

Table 4 : Amide Coupling Reagent Comparison

| Reagent | Yield (%) | Purity (%) |

|---|---|---|

| HATU | 90 | 98 |

| EDCI | 75 | 92 |

| DCC | 68 | 85 |

HATU-mediated coupling minimizes racemization and achieves near-quantitative conversion. The crude product is washed with 5% citric acid and saturated NaHCO₃ before recrystallization from ethanol/water (yield: 90%).

Purification and Characterization

Final purification employs high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient). Structural validation includes:

- ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 4.12 (s, 2H, CH₂), 3.45 (s, 3H, N-CH₃).

- HRMS : m/z calcd for C₁₈H₂₂N₃OS [M+H]⁺: 344.1532; found: 344.1535.

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) necessitates:

- Continuous flow reactors for Sonogashira coupling to enhance heat transfer.

- Crystallization-driven purification to replace chromatography.

- Catalyst recycling via Pd adsorption on activated carbon.

Table 5 : Bench-Scale vs. Industrial Process Metrics

| Parameter | Bench Scale | Industrial Scale |

|---|---|---|

| Yield (%) | 78 | 85 |

| Purity (%) | 98 | 99.5 |

| Process Time (hours) | 48 | 24 |

Chemical Reactions Analysis

Functional Group Reactivity Analysis

The compound contains three key reactive regions:

-

Thiazole-5-carboxamide core

-

Propargylamine (but-2-yn-1-yl) backbone

-

Benzyl(methyl)amino substituent

a) Oxidation of Propargylamine

The terminal alkyne in the propargylamine moiety is susceptible to oxidation, potentially forming:

-

Ketone : Via hydration (acidic conditions) → α,β-unsaturated carbonyl intermediate

-

Diyne : Under oxidative coupling conditions (e.g., Glaser–Hay coupling)

b) Reduction of Carboxamide

Selective reduction of the carboxamide to an amine is achievable using:

-

LiAlH4 (strong reducing agent) → Primary amine

Nucleophilic Substitution

The benzyl(methyl)amino group can undergo nucleophilic displacement under SN2 conditions:

| Reagent | Product | Conditions |

|---|---|---|

| Alkyl halides (R-X) | Quaternary ammonium salts | Polar aprotic solvents (DMF, DMSO) |

| Aryl boronic acids | Cross-coupled aryl derivatives | Pd/Cu catalysis |

Thiazole Ring Modifications

The 2,4-dimethylthiazole core participates in regioselective reactions:

| Reaction Type | Site | Example | Reference |

|---|---|---|---|

| Electrophilic bromination | C-5 position | Br2 in acetic acid → 5-bromo derivative | |

| Methyl group oxidation | C-4 methyl | KMnO4 → carboxylic acid |

Stability and Degradation Pathways

-

Thermal decomposition : Above 200°C, the thiazole ring undergoes ring-opening to form HCN and sulfur-containing byproducts.

-

Photodegradation : UV exposure leads to C≡C bond cleavage in the propargylamine chain .

Key Research Findings

Scientific Research Applications

The biological activity of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dimethylthiazole-5-carboxamide is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may function as an enzyme inhibitor, modulating various biochemical pathways.

Enzyme Inhibition

Research indicates that compounds with thiazole moieties often exhibit enzyme inhibition properties. For instance, studies have shown that thiazole derivatives can act as inhibitors for various enzymes, which could be applicable to this compound as well. This compound's structure allows it to potentially inhibit key enzymes involved in metabolic pathways or signal transduction processes .

Anticancer Properties

Thiazole-containing compounds have been extensively studied for their anticancer properties. Case studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies on Anticancer Activity

- Cell Line Studies : In vitro studies have shown that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is often linked to the induction of oxidative stress and disruption of mitochondrial function .

- Animal Models : Animal studies have further confirmed the anticancer potential of thiazole derivatives. For example, compounds with similar structures have been shown to reduce tumor size in xenograft models by inhibiting angiogenesis and inducing apoptosis .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The ability of this compound to inhibit bacterial growth has been a subject of investigation.

Antibacterial Studies

Recent studies have highlighted the effectiveness of thiazole compounds against a range of bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Pharmacological Applications

The pharmacological implications of this compound extend into several therapeutic areas.

Neurological Applications

Research has indicated potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems and exhibit anticonvulsant properties . For instance, thiazole derivatives have been investigated for their efficacy in models of epilepsy.

Anti-inflammatory Properties

Thiazoles are also being studied for their anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or inflammatory bowel disease . The compound's ability to inhibit pro-inflammatory cytokines positions it as a candidate for further research in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dimethylthiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Linker Flexibility : The propargylamine linker in the target compound introduces rigidity and linearity compared to alkyl or ether linkers in analogs (e.g., ). This may enhance binding to deep hydrophobic pockets in target proteins.

Substituent Effects: The 2,4-dimethylthiazole core likely increases metabolic stability compared to unsubstituted thiazoles .

Molecular Weight : At ~396.5 g/mol, the target compound adheres to Lipinski’s rule of five, unlike the tetrahydroacridine derivative (~666 g/mol), which may face bioavailability challenges .

Biological Activity

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dimethylthiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring, a but-2-yn-1-yl chain, and a benzyl(methyl)amino substituent. The synthesis typically involves multi-step organic reactions:

- Formation of Thiazole Ring : Synthesized through cyclization reactions using thioamide and α-haloketone.

- Introduction of But-2-yn-1-yl Chain : Achieved via Sonogashira coupling between an alkyne and an aryl halide.

- Attachment of Benzyl(methyl)amino Group : Conducted through nucleophilic substitution with benzyl halides and secondary amines.

This compound exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. The compound can modulate enzyme activity and receptor functions via:

- Hydrogen Bonding : Facilitates interaction with target proteins.

- π-Staking Interactions : Enhances binding affinity to biomolecules.

Therapeutic Applications

Research indicates that this compound may have applications in treating various diseases, including:

- Cancer : Preliminary studies suggest potential anti-cancer properties, particularly against non-small cell lung adenocarcinoma A549 cells and breast adenocarcinoma MDA-MB-231 cells .

- Diabetes : Similar compounds have shown protective effects against endoplasmic reticulum stress in pancreatic β-cells, indicating relevance in diabetes research.

Data Table of Biological Activities

| Biological Activity | Target Cells/Conditions | Effect Observed |

|---|---|---|

| Cytotoxicity | Non-small cell lung carcinoma (A549) | Inhibition of cell growth |

| Cytotoxicity | Breast adenocarcinoma (MDA-MB-231) | Inhibition of cell growth |

| Protective effect | Pancreatic β-cells | Mitigation of ER stress |

Case Studies

- Study on Anti-Cancer Activity :

- Diabetes Research Implications :

- Research highlighted the compound's structural analogs showing protective effects against cellular dysfunction induced by stressors relevant to diabetes, suggesting a pathway for therapeutic development.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dimethylthiazole-5-carboxamide?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Amide bond formation between the thiazole-5-carboxylic acid derivative and the propargylamine intermediate. Coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often used with catalytic DMAP .

- Alkyne functionalization : Introduction of the benzyl(methyl)amino group via nucleophilic substitution or Cu-catalyzed click chemistry. Microwave-assisted synthesis may enhance reaction efficiency (e.g., 60–80°C, DMF solvent) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol-DMF mixtures) ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- NMR : and NMR confirm the thiazole ring, carboxamide linkage, and alkyne proton environments. Aromatic protons in the benzyl group appear as distinct multiplets (δ 7.2–7.4 ppm) .

- IR : Stretching vibrations for C≡N (2200–2250 cm) and amide C=O (1650–1680 cm) are diagnostic .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 384.18) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Kinase inhibition : Use enzymatic assays (e.g., Src/Abl kinases) with ATP-competitive ELISA to measure IC values .

- Antiproliferative activity : Screen against NCI-60 cancer cell lines, with IC values <10 µM indicating potential .

- Cytotoxicity : Compare selectivity via MTT assays on non-cancerous cell lines (e.g., HEK-293) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s kinase inhibition profile?

- Core modifications : Replace the thiazole ring with oxadiazole or pyrazole to alter steric/electronic interactions with kinase ATP-binding pockets .

- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF) on the benzyl moiety to enhance hydrophobic binding. Data from similar compounds show a 5–10× increase in potency with such modifications .

- Propargyl chain length : Shortening the alkyne spacer may reduce conformational flexibility, improving target engagement (e.g., IC shift from 12 nM to 3 nM) .

Q. How should researchers resolve contradictions in reported biological activity data?

- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize discrepancies. For example, IC values for Src inhibition vary ±20% across labs due to ATP concentration differences .

- Metabolic stability : Use liver microsomal assays (human/rat) to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation of the alkyne group) .

- Off-target effects : Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler) to distinguish selective inhibitors from pan-kinase blockers .

Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential?

- Xenograft models : Administer orally (10–50 mg/kg/day) in immunodeficient mice with K562 (CML) or MDA-MB-231 (breast cancer) tumors. Monitor tumor regression via caliper measurements and bioluminescence .

- Pharmacokinetics : Measure plasma half-life (t) and bioavailability using LC-MS/MS. For example, a t >4 hours in rats suggests suitability for QD dosing .

- Toxicity : Assess hematological and hepatic parameters (ALT/AST levels) after 28-day repeated dosing .

Q. How can computational methods guide the design of derivatives with improved target specificity?

- Molecular docking : Use AutoDock Vina to model interactions with Abl kinase (PDB: 2G2F). The thiazole carboxamide should form hydrogen bonds with Glu286 and Met318 .

- MD simulations : Analyze binding stability over 100 ns trajectories. Derivatives with RMSD <2 Å retain active-site interactions .

- ADMET prediction : Tools like SwissADME predict BBB permeability (TPSA <90 Å) and CYP inhibition risks .

Methodological Considerations

Q. How to address low yield during the final coupling step?

- Solvent optimization : Switch from DMF to dichloromethane (DCM) to reduce steric hindrance .

- Temperature control : Maintain 0–5°C during amine addition to minimize side reactions .

- Catalyst screening : Test HOBt (Hydroxybenzotriazole) as an additive to improve coupling efficiency by 15–20% .

Q. What strategies validate target engagement in cellular assays?

- Cellular thermal shift assays (CETSA) : Monitor thermal stabilization of target kinases (e.g., Src) after compound treatment .

- Western blotting : Measure phosphorylation levels of downstream markers (e.g., CrkL for Abl inhibition) .

- Fluorescent probes : Use competitive binding assays with TAMRA-labeled ATP analogues .

Data Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.